3-(4-Bromobenzylidene)indolin-2-one
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Overview
Description
3-(4-Bromobenzylidene)indolin-2-one is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
3-(4-Bromobenzylidene)indolin-2-one and its derivatives, such as bis-Schiff bases of isatin, have been studied for their effectiveness in inhibiting corrosion. They have shown potential as environmentally benign corrosion inhibitors for mild steel in acidic environments. Studies reveal that these compounds form a protective inhibitor film on the metal surface, which can be confirmed through techniques like SEM and EDX observations (Ansari & Quraishi, 2014).
Asymmetric Synthesis
Compounds related to this compound have been used in the asymmetric synthesis of various complex organic structures. For instance, N-heterocyclic carbene-catalyzed reactions involving indolin-3-ones have enabled the enantioselective synthesis of diverse compounds with potential applications in pharmaceutical and chemical research (Ni, Song, Raabe, & Enders, 2014).
Radiopharmacology
In radiopharmacological research, derivatives like 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one have been explored. These compounds, which are derivatives of tyrosine kinase inhibitors, have been studied for their potential in medical imaging and cancer research. However, challenges such as rapid clearance from organs and low uptake in tumors have been observed (Kniess, Bergmann, Kuchar, Steinbach, & Wuest, 2009).
Anticancer Research
This compound derivatives have shown potential as tyrosine kinase inhibitors, a class of compounds with significant implications in cancer treatment. These compounds have demonstrated selective inhibition of different receptor tyrosine kinases (RTKs), which are crucial in the development of targeted cancer therapies (Sun et al., 1998).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant properties of this compound derivatives. Various metal complexes of these compounds have been synthesized and evaluated, revealing their potential as antibacterial and antifungal agents, as well as their ability to scavenge free radicals (Khan et al., 2015).
properties
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOSTJXLBNFMV-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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